molecular formula C13H16O4 B070703 Ethyl vanillin isobutyrate CAS No. 188417-26-7

Ethyl vanillin isobutyrate

Cat. No.: B070703
CAS No.: 188417-26-7
M. Wt: 236.26 g/mol
InChI Key: BTCQMCOBMIXUCG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl vanillin isobutyrate can be synthesized by reacting ethyl vanillin with isobutyric anhydride or isobutyryl chloride. The reaction typically occurs at temperatures ranging from 60 to 120 degrees Celsius, using an alkali metal salt of a low-grade carboxylic acid as a catalyst. Potassium or sodium salts of formic acid, acetic acid, propionic acid, or butyric acid are commonly used .

Industrial Production Methods: The industrial production of this compound involves the esterification of ethyl vanillin with isobutyric anhydride. This process is advantageous due to its simplicity, high yield, and low environmental impact. The reaction is carried out without the use of solvents, and the post-treatment process is straightforward, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl vanillin isobutyrate undergoes various chemical reactions, including:

    Reduction: It can be reduced using hydride sources such as sodium borohydride.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the benzaldehyde moiety.

Common Reagents and Conditions:

Major Products:

    Reduction: Reduced alcohol derivatives.

    Oxidation: Carboxylic acids or aldehyde derivatives.

    Substitution: Substituted benzaldehyde derivatives.

Scientific Research Applications

Ethyl vanillin isobutyrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl vanillin isobutyrate is unique due to its specific substitution pattern on the benzaldehyde ring. Similar compounds include:

    Vanillin: Lacks the ethoxy and isobutyryl groups, making it less hydrophobic and less volatile.

    Ethyl vanillin: Similar to this compound but lacks the isobutyryl group, resulting in different chemical properties and applications.

    Isobutyrate esters: Other esters of isobutyric acid, such as methyl isobutyrate, have different aromatic properties and uses.

This compound stands out due to its unique combination of aromatic properties and chemical reactivity, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-4-16-12-7-10(8-14)5-6-11(12)17-13(15)9(2)3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCQMCOBMIXUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870181
Record name Ethyl vanillin isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

white to light yellow powder
Record name Ethyl vanillin isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/886/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

295.00 to 296.00 °C. @ 760.00 mm Hg
Record name Ethyl vanillin isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037683
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, freely soluble (in ethanol)
Record name Ethyl vanillin isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/886/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

188417-26-7
Record name Ethylvanillin isobutyrate
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Record name Ethyl vanillin isobutyrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl vanillin isobutyrate
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Record name 2-Ethoxy-4-formylphenyl 2-methylpropanoate
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Record name Propanoic acid, 2-methyl-, 2-ethoxy-4-formylphenyl ester
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Record name ETHYL VANILLIN ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDU0O5YSL5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Ethyl vanillin isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037683
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

57.00 °C. @ 760.00 mm Hg
Record name Ethyl vanillin isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037683
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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